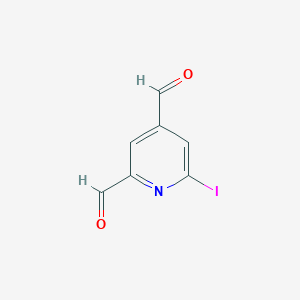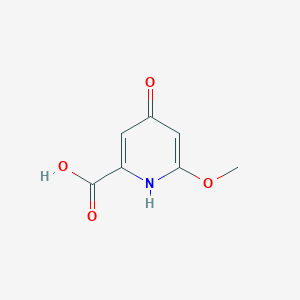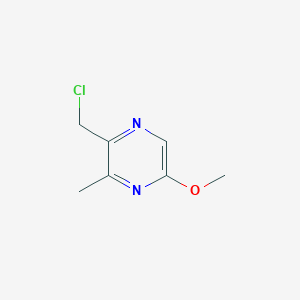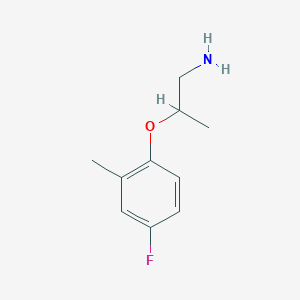
6-Iodopyridine-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodopyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H4INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and an iodine atom at the 6 position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyridine-2,4-dicarbaldehyde typically involves the iodination of pyridine derivatives followed by formylation. One common method is the iodination of 2,4-dicarbaldehyde pyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodopyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: 6-Iodopyridine-2,4-dicarboxylic acid.
Reduction: 6-Iodopyridine-2,4-dimethanol.
Substitution: 6-Azidopyridine-2,4-dicarbaldehyde or 6-Cyanopyridine-2,4-dicarbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-Iodopyridine-2,4-dicarbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Iodopyridine-2,4-dicarbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and iodine functional groups. For example, in catalysis, it can act as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.
2,4-Dichloropyridine: Contains chlorine atoms instead of iodine, which can lead to different reactivity and applications in synthesis.
6-Bromopyridine-2,4-dicarbaldehyde: Similar to 6-Iodopyridine-2,4-dicarbaldehyde but with a bromine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and bioactive molecules .
Eigenschaften
Molekularformel |
C7H4INO2 |
|---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
6-iodopyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
InChI-Schlüssel |
QWFVRBXVRCOONF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)







